molecular formula C6H10ClN B6221499 1-ethynyl-N-methylcyclopropan-1-amine hydrochloride CAS No. 2758004-81-6

1-ethynyl-N-methylcyclopropan-1-amine hydrochloride

Cat. No.: B6221499
CAS No.: 2758004-81-6
M. Wt: 131.6
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethynyl-N-methylcyclopropan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring, an ethynyl group, and a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethynyl-N-methylcyclopropan-1-amine hydrochloride typically involves the reaction of cyclopropanone derivatives with ethynylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ethynyl group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for research or commercial use .

Chemical Reactions Analysis

Types of Reactions

1-ethynyl-N-methylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

1-ethynyl-N-methylcyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethynyl-N-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active sites, leading to inhibition or modulation of biological activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethynyl-N-methylcyclopropan-1-amine hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

2758004-81-6

Molecular Formula

C6H10ClN

Molecular Weight

131.6

Purity

95

Origin of Product

United States

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